An In-Depth Technical Guide to 2-Ethylsulfanyl-3-iodo-pyridine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-Ethylsulfanyl-3-iodo-pyridine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the heterocyclic building block, 2-Ethylsulfanyl-3-iodo-pyridine. As a functionalized pyridine derivative, this compound holds significant promise for researchers, medicinal chemists, and drug development professionals. The strategic placement of an iodo group at the 3-position renders it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, while the 2-ethylsulfanyl moiety offers opportunities for further chemical modification and influences the electronic properties of the scaffold. This document details a robust synthetic protocol, predicted physicochemical and spectroscopic data based on analogous structures, and a discussion of its reactivity and utility in the synthesis of complex molecules.
Introduction and Molecular Overview
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and bioactive molecules.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a "privileged structure" in drug design. The introduction of specific functional groups onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic profile, which is critical for optimizing target binding affinity, selectivity, and pharmacokinetic properties.
2-Ethylsulfanyl-3-iodo-pyridine is a bi-functionalized heterocyclic compound designed for synthetic versatility. Its structure combines two key features:
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A 3-Iodo Substituent: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent leaving group in metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[2][3] This enables the straightforward introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups at this position.
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A 2-Ethylsulfanyl (Thioether) Group: The thioether at the 2-position influences the electron density of the pyridine ring and can be used as a handle for further reactions, such as oxidation to the corresponding sulfoxide or sulfone, which can dramatically alter the compound's solubility and electronic properties.
This guide serves as a foundational resource for scientists looking to incorporate this versatile building block into their research and development programs.
Caption: Chemical structure of 2-Ethylsulfanyl-3-iodo-pyridine.
Proposed Synthesis and Purification
While 2-Ethylsulfanyl-3-iodo-pyridine is not widely cataloged, a robust and logical synthetic route can be devised from readily available starting materials. The proposed two-step synthesis involves the nucleophilic aromatic substitution (SNAr) to install the thioether, followed by a regioselective electrophilic iodination.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis and purification workflow.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Ethylsulfanylpyridine
This procedure is adapted from established methods for SNAr reactions on halopyridines with thiolates.[4]
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Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous N,N-Dimethylformamide (DMF, 10 mL). Carefully add sodium ethanethiolate (1.2 equivalents). Stir the suspension at room temperature.
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Reaction: Add 2-chloropyridine (1.0 equivalent) dropwise to the stirred suspension.
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Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-6 hours).
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Work-up: Cool the mixture to room temperature and pour it into ice-water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography if necessary.
Step 2: Synthesis of 2-Ethylsulfanyl-3-iodo-pyridine
This step utilizes N-Iodosuccinimide (NIS) as a mild and effective iodinating agent. The electron-donating nature of the 2-ethylsulfanyl group directs the iodination to the adjacent 3- and 5-positions. The 3-position is generally favored due to reduced steric hindrance.
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Reaction Setup: In a round-bottom flask, dissolve the crude 2-ethylsulfanylpyridine (1.0 equivalent) from Step 1 in acetonitrile (15 mL).
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Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the solution at room temperature.
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Heating and Monitoring: Heat the reaction mixture to reflux (approx. 82 °C). Monitor the formation of the product by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
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Work-up: After cooling to room temperature, remove the acetonitrile under reduced pressure. Dissolve the residue in dichloromethane (DCM, 30 mL) and wash with a saturated aqueous solution of sodium thiosulfate (2 x 15 mL) to quench any remaining iodine, followed by a wash with brine (15 mL).
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Final Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 2-Ethylsulfanyl-3-iodo-pyridine.
Physicochemical and Spectroscopic Properties
As experimental data is not publicly available, the following properties are predicted based on the known values of structural analogs like 3-iodopyridine and 2-alkylthiopyridines.
Identity and Physicochemical Data
| Property | Value (Predicted/Calculated) | Source/Justification |
| IUPAC Name | 2-(Ethylsulfanyl)-3-iodopyridine | Standard Nomenclature |
| Molecular Formula | C₇H₈INS | - |
| Molecular Weight | 265.11 g/mol | - |
| CAS Number | Not Found | - |
| Physical Form | Predicted to be a pale yellow solid or oil | Analogy with 3-iodopyridine (solid)[5] and other substituted pyridines. |
| Melting Point | 50 - 65 °C | Estimated based on 3-iodopyridine (53-56 °C).[5][6] |
| Boiling Point | > 200 °C (at atm. pressure) | Significantly higher than 3-iodopyridine due to increased molecular weight. |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone, DMSO). Insoluble in water. | Typical for halogenated aromatic compounds. |
| pKa (of Pyridinium) | 2.0 - 3.0 | The pyridine nitrogen is weakly basic; electron-withdrawing iodine lowers pKa relative to pyridine (~5.2). |
| LogP | ~3.0 | Calculated estimate based on contributions from the pyridine core, iodo, and ethylsulfanyl groups. |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation. The following are predicted key features.
¹H NMR (Proton NMR): (500 MHz, CDCl₃) The spectrum is predicted to show three signals in the aromatic region corresponding to the pyridine ring protons and two signals in the aliphatic region for the ethyl group.
| Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Rationale |
| H-6 | 8.25 - 8.35 | dd | J = ~4.5, 1.5 | Most deshielded proton, ortho to the electron-deficient nitrogen. |
| H-4 | 7.60 - 7.70 | dd | J = ~7.5, 1.5 | Deshielded by the adjacent iodine atom. |
| H-5 | 7.00 - 7.10 | dd | J = ~7.5, 4.5 | Most shielded aromatic proton, influenced by the ortho thioether. |
| -S-CH₂ -CH₃ | 3.05 - 3.15 | q | J = 7.4 | Typical chemical shift for a methylene group attached to sulfur. |
| -S-CH₂-CH₃ | 1.35 - 1.45 | t | J = 7.4 | Typical chemical shift for a methyl group in an ethyl chain. |
¹³C NMR (Carbon NMR): (125 MHz, CDCl₃) Five distinct signals are expected for the pyridine ring carbons and two for the ethyl group.
| Carbon | Predicted Shift (δ, ppm) | Rationale |
| C-2 | 160 - 162 | Carbon attached to sulfur, significantly deshielded. |
| C-6 | 149 - 151 | Carbon ortho to nitrogen. |
| C-4 | 138 - 140 | Carbon para to nitrogen, deshielded by iodine. |
| C-5 | 121 - 123 | Standard pyridine C-H carbon shift. |
| C-3 | 95 - 98 | Carbon attached to iodine, significantly shielded by the heavy atom effect. |
| -S-CH₂ -CH₃ | 28 - 32 | Typical shift for a methylene group attached to sulfur. |
| -S-CH₂-CH₃ | 14 - 16 | Typical shift for a terminal methyl group. |
FT-IR (Infrared Spectroscopy): Key signals would confirm the presence of the aromatic ring and alkyl groups.
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3100-3000 cm⁻¹: Aromatic C-H stretching.
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2980-2850 cm⁻¹: Aliphatic C-H stretching (ethyl group).
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1570, 1450, 1420 cm⁻¹: Pyridine ring C=C and C=N stretching vibrations.
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~1100 cm⁻¹: C-S stretching.
Mass Spectrometry (MS): Electron impact (EI) ionization would likely show:
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Molecular Ion (M⁺): A strong peak at m/z = 265.
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Key Fragments: Loss of an ethyl radical (•CH₂CH₃, m/z = 236) and subsequent loss of sulfur.[7] A prominent peak at m/z = 127 corresponding to I⁺ is also expected.
Chemical Reactivity and Synthetic Applications
The primary utility of 2-Ethylsulfanyl-3-iodo-pyridine lies in its capacity as a versatile intermediate for constructing more complex molecular architectures, particularly in drug discovery.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond at the 3-position is the most reactive site for cross-coupling. This allows for the modular assembly of novel compounds.
Caption: Key cross-coupling reactions at the 3-position.
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or vinyl groups, a cornerstone of modern drug synthesis.[8]
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Sonogashira Coupling: Reaction with terminal alkynes provides access to aryl-alkyne structures, which are valuable pharmacophores.
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Buchwald-Hartwig Amination: This allows for the formation of C-N bonds, enabling the synthesis of a wide range of substituted anilines and related compounds.
Modification of the Thioether
The ethylsulfanyl group can be selectively oxidized using reagents like m-CPBA or Oxone® to form the corresponding sulfoxide or sulfone. These transformations can increase polarity and introduce hydrogen bond accepting capabilities, which are often desirable in drug candidates.
Conclusion
2-Ethylsulfanyl-3-iodo-pyridine represents a highly valuable and versatile building block for chemical synthesis. Although not widely available commercially, its straightforward and high-yielding synthesis makes it an accessible tool for research laboratories. The orthogonal reactivity of its two key functional groups—the readily coupled C-I bond and the modifiable thioether—provides a powerful platform for generating diverse molecular libraries. This guide provides the foundational knowledge, from synthesis to predicted properties and reactivity, to enable its effective use in pharmaceutical, agrochemical, and materials science research.
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